molecular formula C17H11F2NO4S2 B2468895 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate CAS No. 896304-18-0

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate

Cat. No.: B2468895
CAS No.: 896304-18-0
M. Wt: 395.39
InChI Key: DUTPPTYORZLVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a synthetic small molecule characterized by a 4-oxo-4H-pyran core substituted at position 3 with a 3,4-difluorobenzoate ester and at position 6 with a ((4-methylthiazol-2-yl)thio)methyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocycles and fluorinated aromatics play key roles .

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO4S2/c1-9-7-25-17(20-9)26-8-11-5-14(21)15(6-23-11)24-16(22)10-2-3-12(18)13(19)4-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTPPTYORZLVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyran intermediates, followed by their coupling with the difluorobenzoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole and pyran rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogen atoms in the benzoate moiety can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoate ring.

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target (Hypothesized)
Target Compound C₁₈H₁₂F₂N₂O₄S 390.36 4-methylthiazol-2-yl, 3,4-difluorobenzoate HDACs, kinases (structural analogy)
BI66512 (Pyrimidine analog) C₁₈H₁₂F₂N₂O₄S 390.36 4-methylpyrimidin-2-yl, 3,4-difluorobenzoate Not reported
2-(4-Methoxyphenoxy)-6-methyl-3-oxo... C₂₀H₁₈O₆ 354.35 Methoxyphenoxy, benzoate None reported
Isoxazole-triazole HDAC inhibitor (6l) C₂₀H₂₀N₄O₂S 404.46 Isoxazole, p-tolyl, pyrimidine HDAC7 (IC₅₀: ~9.8 nM)

Comparison with BI66512 (Pyrimidine Analog)

The pyrimidine analog BI66512 shares the 4-oxo-pyran core and 3,4-difluorobenzoate ester but replaces the thiazole-thioether group with a pyrimidine-sulfanyl group. Key differences:

  • Electronic Effects : Thiazole’s sulfur atom may engage in hydrophobic interactions or weak hydrogen bonding, whereas pyrimidine’s nitrogen-rich structure could enhance polar interactions .
  • Metabolic Stability : The thiazole’s sulfur may increase susceptibility to oxidative metabolism compared to pyrimidine’s nitrogen-based stability.
  • Synthetic Accessibility : Thiazole synthesis often requires cyclization of thioamides, while pyrimidines are typically assembled via Biginelli or similar multicomponent reactions .

Comparison with 2-(4-Methoxyphenoxy)-6-methyl-3-oxo...

This analog shares the 4-oxo-pyran scaffold but differs in substituents:

  • Ester Group: The 3,4-difluorobenzoate in the target compound likely improves hydrolytic stability compared to the non-fluorinated benzoate in the methoxyphenoxy analog. Fluorine’s electronegativity also enhances membrane permeability.

Comparison with Isoxazole-Triazole HDAC Inhibitors

highlights HDAC7 inhibitors with isoxazole or triazole motifs. While the target compound’s thiazole group is structurally distinct, similarities include:

  • Heterocyclic Binding: Docking studies suggest isoxazole/triazole analogs bind HDAC7’s hydrophobic pocket via van der Waals interactions. Thiazole’s sulfur could mimic these interactions or introduce novel binding modes.
  • Activity Trends : The IC₅₀ of the isoxazole analog (6l) is ~9.8 nM, suggesting high potency. The target compound’s fluorinated benzoate may enhance affinity, but experimental validation is needed .

Research Implications

The structural uniqueness of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate positions it as a candidate for:

  • HDAC Inhibition : Thiazole’s hydrophobic character may complement HDAC active-site requirements, similar to isoxazole/triazole inhibitors .
  • Prodrug Development : The ester group could serve as a hydrolyzable prodrug moiety, releasing active metabolites in vivo.

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its unique structural features, is a derivative of thiazole and pyran, which are known for their diverse pharmacological effects. The compound's molecular formula is C18H18N2O5SC_{18}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 378.41 g/mol.

Structural Characteristics

The structural complexity of this compound arises from the integration of various functional groups:

  • Thiazole moiety : Enhances biological activity through potential interactions with enzymes and receptors.
  • Pyran ring : Serves as a versatile scaffold for further functionalization.
  • Difluorobenzoate group : May influence lipophilicity and membrane permeability.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activities or disrupt cellular processes by binding to critical sites on proteins or nucleic acids. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been documented to possess broad-spectrum activity against various bacterial strains.

Anticancer Potential

The compound's unique structure suggests potential anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the significance of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
6-(Thiomethyl)-4-hydroxycoumarinC10H9O3SC_{10}H_{9}O_{3}SAntioxidant activity
6-(Thiomethyl)-pyridinyl derivativeC12H11N2O2SC_{12}H_{11}N_{2}O_{2}SAntimicrobial properties
Thiazole-based benzoateC18H15NO4S2C_{18}H_{15}NO_{4}S^{2}Antibacterial effects

These comparisons highlight the diversity within this class of heterocyclic systems and their potential applications in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on thiazole derivatives showed that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for antibiotic development.
  • Anticancer Activity Research : In vitro studies indicated that this compound could inhibit the growth of specific cancer cell lines, demonstrating its potential as a lead compound for anticancer drug development.

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., δ 7.8–8.2 ppm for difluorobenzoate protons, δ 2.5 ppm for thiazole methyl) .
  • IR : Peaks at 1720–1740 cm1^{-1} (C=O stretch) and 1250–1280 cm1^{-1} (C-F stretch) verify functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) detect impurities (<2%) at 254 nm .

What in vitro models are suitable for preliminary bioactivity screening?

Q. Basic Research Focus

  • Antimicrobial : MIC assays against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution .
  • Anti-inflammatory : Inhibition of TNF-α or IL-6 secretion in LPS-stimulated RAW 264.7 macrophages .
  • Anticancer : MTT assays on NCI-60 cell lines (e.g., melanoma A375, breast MDA-MB-231) at 1–100 µM doses .

How to design structure-activity relationship (SAR) studies for fluorinated analogs?

Q. Advanced Research Focus

  • Core modifications : Compare 3,4-difluoro vs. 3,5-difluoro benzoate derivatives to assess fluorine position effects on target binding .
  • Thiazole substitution : Replace 4-methylthiazole with 4-chloro or 4-phenyl analogs to evaluate steric/electronic impacts .
  • Pyran ring oxidation : Test 4-oxo vs. 4-hydroxy derivatives for metabolic stability using liver microsomes .

How to resolve contradictions in reported biological activity data?

Advanced Research Focus
Contradictions (e.g., variable IC50_{50} values in kinase assays) may arise from:

  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition .
  • Cell line heterogeneity : Validate target expression (e.g., MMP-9 via western blot) before testing .
  • Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) in viability assays to isolate direct effects .

What computational strategies identify potential molecular targets?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Glide for virtual screening against kinases (e.g., EGFR, VEGFR2) and MMPs .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize targets like BCL2 or COX-2 .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability with predicted targets .

What challenges arise in formulating this compound for in vivo studies?

Q. Advanced Research Focus

  • Solubility : Use PEG-400 or cyclodextrin-based vehicles to enhance aqueous solubility (>1 mg/mL) .
  • Bioavailability : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to improve intestinal absorption .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function in rodent models during dose escalation .

Which analytical methods assess stability under physiological conditions?

Q. Advanced Research Focus

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; quantify degradation via LC-MS .
  • Thermal stability : DSC/TGA to determine decomposition temperatures (>150°C indicates shelf stability) .
  • Light sensitivity : Store in amber vials; monitor photodegradation under UV light (λ = 254 nm) .

How to evaluate synergistic effects with existing therapeutics?

Q. Advanced Research Focus

  • Combination index : Chou-Talalay method to test synergy with doxorubicin (anticancer) or ciprofloxacin (antimicrobial) .
  • Mechanistic synergy : Co-treatment with PARP inhibitors (e.g., olaparib) to enhance DNA damage in BRCA-mutant cells .

What computational tools predict ADMET properties?

Q. Advanced Research Focus

  • ADMET Prediction : SwissADME for bioavailability radar (TPSA < 140 Ų, LogP < 5) .
  • Toxicity : ProTox-II to assess hepatotoxicity risk (e.g., CYP3A4 inhibition) .
  • Metabolism : GLORYx for phase I/II metabolite prediction, focusing on thiazole ring oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.